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molecular formula C8H7FO3 B1588349 Methyl 3-fluoro-4-hydroxybenzoate CAS No. 403-01-0

Methyl 3-fluoro-4-hydroxybenzoate

Cat. No. B1588349
M. Wt: 170.14 g/mol
InChI Key: IYUSGKSCDUJSKS-UHFFFAOYSA-N
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Patent
US07566781B2

Procedure details

A commercial product, 3-fluoro-4-hydroxybenzoic acid hydrate (1.1 g) was dissolved in methanol (11 mL), and in an ice bath, thionyl chloride (0.77 mL) was added thereto, and heated under reflux for 2 hours. After the reaction, the reaction liquid was entirely concentrated to obtain the entitled compound (1.1 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[F:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([OH:8])=[O:7].S(Cl)(Cl)=O.[CH3:17]O>>[F:2][C:3]1[CH:4]=[C:5]([C:6]([O:8][CH3:17])=[O:7])[CH:9]=[CH:10][C:11]=1[OH:12] |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O.FC=1C=C(C(=O)O)C=CC1O
Name
Quantity
11 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was entirely concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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